molecular formula C28H30N2O8S B3892138 Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3892138
M. Wt: 554.6 g/mol
InChI Key: ILDHSDPWUNDQRH-LPYMAVHISA-N
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Description

The compound is a type of thiazolopyrimidine derivative . Thiazolopyrimidines are a class of compounds that have been studied for their potential use in various applications, including as antiviral, anticancer, antioxidant, and antimicrobial agents .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported in the literature . A series of these compounds were designed, synthesized, and characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-ray diffraction analysis .


Molecular Structure Analysis

The structural characterization of similar fused thiazolopyrimidines has been performed using single crystal X-ray study, DFT calculation, and Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap indicates a high kinetic stability of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve multicomponent reactions . These reactions are often carried out in accordance with the principles of “green chemistry”, which emphasizes environmental safety, atom economy, and efficiency .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For example, the molecular packing of the crystal structure is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap indicates a high kinetic stability of the compound .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for research on this compound could include further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8S/c1-8-38-27(32)23-15(2)29-28-30(24(23)18-14-17(33-3)9-10-19(18)34-4)26(31)22(39-28)13-16-11-20(35-5)25(37-7)21(12-16)36-6/h9-14,24H,8H2,1-7H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDHSDPWUNDQRH-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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